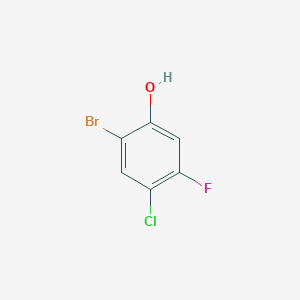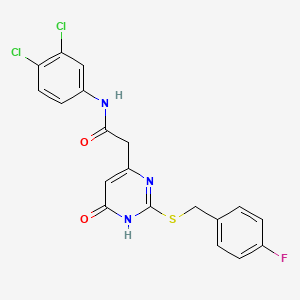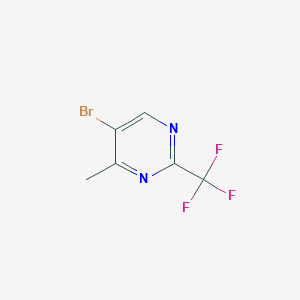![molecular formula C25H23N5O3 B2875853 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 896292-17-4](/img/structure/B2875853.png)
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microwave-Assisted Synthesis Enhancements
One study examines the effects of microwave irradiation on reactions involving compounds with active methylene groups, such as ethyl 1,3-dioxo-indane-2-carboxylate and 2-amino-1-methyl-1,5-dihydro-4H-imidazol-4-one. This research highlights the utility of microwave irradiation in shortening reaction times and increasing yields, suggesting that similar methods could be applied to synthesize or modify the compound , enhancing efficiency in research applications (Rábarová et al., 2004).
Novel Bioactive Compound Synthesis
Another research effort describes the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. This study emphasizes the potential of such compounds for antitumor activity, suggesting that the compound may also possess bioactive properties with potential applications in developing new therapeutic agents (Maftei et al., 2013).
Antitumor Activity and Molecular Docking
A study on the conformational analysis, quantum descriptors, and molecular docking of bifonazole derivatives indicates these compounds exhibit inhibitory activity against various receptors. The research methodology, including spectroscopic analysis and molecular docking, could be relevant for investigating the compound , particularly if exploring its potential interactions with biological targets (Mary et al., 2020).
Antimicrobial and Antioxidant Properties
Research into lignan derivatives showcases the synthesis and in vitro evaluation of antimicrobial and antioxidant properties. Similar investigations could be conducted for "4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione" to assess its potential as a bioactive compound with health-related applications (Raghavendra et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methylchalcone, which is then reacted with guanidine to form 4-methyl-6-(3-methylphenyl)purine-2,8-dione. This compound is then reacted with 3-oxobutan-2-yl chloride to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purine-8-one, which is subsequently reacted with phenylhydrazine to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurine-8-one. Finally, this compound is treated with hydrazine hydrate to form the desired product, 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione.", "Starting Materials": [ "3-methylbenzaldehyde", "ethyl acetoacetate", "guanidine", "3-oxobutan-2-yl chloride", "phenylhydrazine", "hydrazine hydrate" ], "Reaction": [ "Condensation of 3-methylbenzaldehyde with ethyl acetoacetate to form 3-methylchalcone", "Reaction of 3-methylchalcone with guanidine to form 4-methyl-6-(3-methylphenyl)purine-2,8-dione", "Reaction of 4-methyl-6-(3-methylphenyl)purine-2,8-dione with 3-oxobutan-2-yl chloride to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purine-8-one", "Reaction of 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purine-8-one with phenylhydrazine to form 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurine-8-one", "Treatment of 4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurine-8-one with hydrazine hydrate to form 4-Methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione" ] } | |
CAS番号 |
896292-17-4 |
分子式 |
C25H23N5O3 |
分子量 |
441.491 |
IUPAC名 |
4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-9-8-12-19(13-15)30-20(18-10-6-5-7-11-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)16(2)17(3)31/h5-14,16H,1-4H3 |
InChIキー |
LFJVQAMZQMLTIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2875774.png)
![6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2875776.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2875779.png)
![Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2875782.png)
![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B2875785.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875787.png)
![4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole](/img/structure/B2875790.png)
![N-[4-bromo-2-(4-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2875792.png)

